{[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}amine hydrochloride
Description
{[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}amine hydrochloride is a heterocyclic amine derivative featuring a 1,2,4-oxadiazole core substituted with a 4-methylphenyl group at position 3 and an aminomethyl group at position 3. The hydrochloride salt enhances its aqueous solubility, making it suitable for pharmacological and synthetic applications. Its molecular formula is C₁₁H₁₃ClN₃O, with a molecular weight of 237.70 g/mol (calculated based on structural data from ). The compound is cataloged under CAS 1224168-35-7 and is available from suppliers like Combi-Blocks (95% purity) .
The 1,2,4-oxadiazole ring confers thermal stability and rigidity, while the methylphenyl substituent modulates lipophilicity and electronic properties. The compound’s amine group enables participation in hydrogen bonding and nucleophilic reactions, making it a versatile intermediate in medicinal chemistry.
Properties
IUPAC Name |
[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O.ClH/c1-7-2-4-8(5-3-7)10-12-9(6-11)14-13-10;/h2-5H,6,11H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVBQRFHENBQLDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)CN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}amine hydrochloride typically involves the formation of the 1,2,4-oxadiazole ring followed by the introduction of the amine group. One common method involves the cyclization of a hydrazide with a nitrile oxide to form the oxadiazole ring. The resulting compound is then reacted with a suitable amine to introduce the amine group. The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques to isolate the desired product.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The primary amine group (-CH<sub>2</sub>NH<sub>2</sub>) participates in nucleophilic substitution reactions. For example:
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Alkylation : Reacts with alkyl halides (e.g., methyl iodide) under basic conditions to form secondary amines.
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Acylation : Forms amides when treated with acyl chlorides (e.g., acetyl chloride) in the presence of a base like triethylamine.
Example Reaction:
Schiff Base Formation
The amine reacts with aldehydes or ketones to form Schiff bases, which are intermediates in synthesizing bioactive molecules. For instance, condensation with 4-methoxybenzaldehyde yields imine derivatives:
Conditions : Ethanol, reflux, catalytic acid.
Product : -substituted oxadiazole.
Coordination Chemistry
The amine acts as a ligand in metal complexes. Deprotonation enables coordination with transition metals (e.g., Cu(II), Ni(II)), forming stable chelates. These complexes exhibit potential antimicrobial or catalytic properties.
Example :
Oxadiazole Ring Reactivity
The 1,2,4-oxadiazole ring is stable under mild conditions but undergoes ring-opening under extreme acidity or basicity. For example:
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Acidic Hydrolysis : Cleavage of the oxadiazole ring in concentrated HCl yields a carboxylic acid and an amidoxime .
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Reduction : Catalytic hydrogenation (H<sub>2</sub>/Pd-C) reduces the oxadiazole to a diamino derivative.
Functionalization via Cross-Coupling
The 4-methylphenyl group enables palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for introducing aryl/heteroaryl substituents, enhancing structural diversity .
Example :
Synthetic Optimization
Industrial-scale synthesis employs green chemistry principles (e.g., microwave-assisted cyclization) to enhance yield (>85%) and reduce reaction time .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties. The presence of the 4-methylphenyl group enhances the compound's ability to inhibit bacterial growth. Studies have shown that similar compounds can be effective against various strains of bacteria and fungi, making them potential candidates for developing new antibiotics .
Anticancer Properties
Compounds containing oxadiazole rings have been studied for their anticancer activities. Preliminary investigations suggest that {[(3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}amine hydrochloride may induce apoptosis in cancer cells by disrupting cellular signaling pathways . Further studies are needed to elucidate the exact mechanisms and efficacy.
Materials Science
Polymer Chemistry
The compound can serve as a building block for synthesizing polymers with specific properties. Its unique structure allows for modifications that can lead to materials with enhanced thermal stability and mechanical strength. Research into polymer blends incorporating oxadiazole derivatives has shown promising results in improving material performance under various conditions .
Biochemical Applications
Fluorescent Probes
Due to its distinct electronic properties, {[(3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}amine hydrochloride has potential as a fluorescent probe in biochemical assays. These probes can be used for imaging cellular processes or detecting specific biomolecules in complex biological samples .
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Antimicrobial Agents investigated the efficacy of various oxadiazole derivatives, including {[(3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}amine hydrochloride). The compound demonstrated significant activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for antibiotic development.
Case Study 2: Polymer Development
In a research project focused on developing high-performance polymers, scientists synthesized copolymers incorporating {[(3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}amine hydrochloride. The resulting materials exhibited improved thermal stability and mechanical properties compared to traditional polymers used in similar applications.
Mechanism of Action
The mechanism of action of {[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}amine hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of bacterial growth or modulation of immune responses. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Key Observations:
- Substituent Position : Para-substituted derivatives (e.g., 4-methylphenyl) exhibit higher solubility and stability compared to ortho- or meta-substituted analogs due to reduced steric effects .
- Electronic Effects : Electron-withdrawing groups (e.g., nitro in ) increase electrophilicity, enhancing reactivity in nucleophilic aromatic substitution (SNAr) but reducing solubility. Electron-donating groups (e.g., methoxy in ) improve solubility but may reduce metabolic stability .
Physicochemical and Pharmacokinetic Comparison
Biological Activity
The compound {[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}amine hydrochloride (CAS Number: 890324-74-0) is a derivative of the oxadiazole family, which has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Compounds containing the oxadiazole moiety have been extensively studied for their biological activities. The biological mechanisms attributed to this compound include:
- Anticancer Activity : Research indicates that oxadiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives have shown IC50 values as low as 2.76 µM against ovarian cancer cells (OVXF 899) and 9.27 µM against pleural mesothelioma cells (PXF 1752) .
- Antimicrobial Properties : Compounds in this class have demonstrated efficacy against a range of bacterial and fungal pathogens. They inhibit critical enzymes such as carbonic anhydrase and histone deacetylase, which are involved in cellular proliferation and survival .
- Anti-inflammatory Effects : Some studies suggest that these compounds may modulate inflammatory pathways, providing potential therapeutic avenues for conditions like arthritis and other inflammatory diseases .
Biological Activity Data Table
Case Studies
- Antitumor Activity Study : A study evaluated the antitumor effects of various oxadiazole derivatives, including this compound. The results indicated selective cytotoxicity against tumor cells with minimal effects on normal cells, highlighting its potential as a chemotherapeutic agent .
- Inhibition of Enzymatic Activity : Another investigation focused on the compound's ability to inhibit histone deacetylases (HDACs), which play a crucial role in cancer progression. The data showed that the compound effectively reduced HDAC activity in human cancer cell lines, suggesting a mechanism for its anticancer effects .
Q & A
Basic: What synthetic methodologies are recommended for synthesizing {[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}amine hydrochloride?
Answer:
The synthesis of 1,2,4-oxadiazole derivatives typically involves cyclization reactions between amidoximes and activated carboxylic acid derivatives (e.g., esters or acyl chlorides). For this compound:
- Step 1: React 4-methylbenzonitrile with hydroxylamine hydrochloride to form the amidoxime intermediate.
- Step 2: Cyclize the amidoxime with a chlorinated precursor (e.g., chloroacetic acid derivatives) under basic conditions to form the oxadiazole ring.
- Step 3: Introduce the amine group via nucleophilic substitution or reductive amination, followed by hydrochloride salt formation .
Key Considerations:
- Purity control via column chromatography or recrystallization.
- Intermediate characterization using NMR and LC-MS to confirm regioselectivity.
Basic: How is this compound characterized structurally and spectroscopically?
Answer:
A multi-technique approach ensures accurate characterization:
Basic: What biological targets or mechanisms are associated with this compound?
Answer:
The compound is a β-catenin inhibitor (e.g., JW-74 derivative) and modulates Wnt/β-catenin signaling pathways . Key findings:
- Mechanism: Disrupts β-catenin/TCF4 interactions, reducing oncogenic transcription.
- Activity: IC values in the low micromolar range (e.g., 2.4 µM in HCT116 colon cancer cells).
- Structural Analogs: Modifications at the oxadiazole or aminomethyl group alter potency (see for related S1P transporter ligands).
Advanced: How can density functional theory (DFT) optimize the compound’s electronic structure modeling?
Answer:
DFT calculations (e.g., B3LYP/6-31G* level) predict:
- HOMO-LUMO Gap: Correlates with stability and reactivity (~4.2 eV for oxadiazole core).
- Charge Distribution: Negative charge on oxadiazole oxygen, facilitating hydrogen bonding with biological targets .
- Validation: Compare computed IR spectra with experimental data to refine functional choices (e.g., hybrid functionals for accurate thermochemistry).
Table: DFT Parameters for Optimization
| Parameter | Value | Application |
|---|---|---|
| Basis Set | 6-31G* | Geometry optimization |
| Functional | B3LYP | Electronic properties |
| Solvent Model | PCM | Aqueous solubility |
Advanced: How should researchers resolve contradictions in reported biological activity data?
Answer:
Discrepancies may arise from:
- Assay Conditions: Varying cell lines (e.g., HCT116 vs. HEK293) or serum concentrations.
- Compound Stability: Hydrolysis of oxadiazole under acidic/alkaline conditions.
- Validation Steps:
Advanced: What strategies improve pharmacokinetic properties of this compound?
Answer:
- Solubility Enhancement: Introduce polar groups (e.g., PEG linkers) without disrupting oxadiazole ring planarity .
- Metabolic Stability: Replace labile methyl groups with trifluoromethyl (see for fluorine-containing analogs).
- In Vivo Testing: Monitor plasma half-life in rodent models using LC-MS/MS quantification.
Advanced: How is target engagement validated in cellular models?
Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
